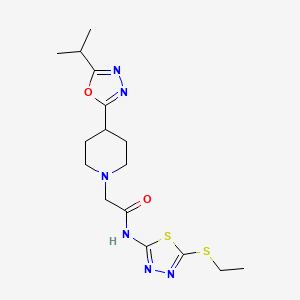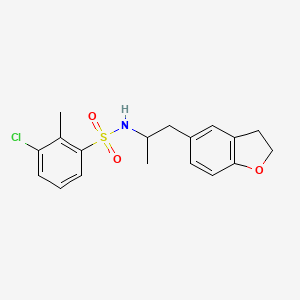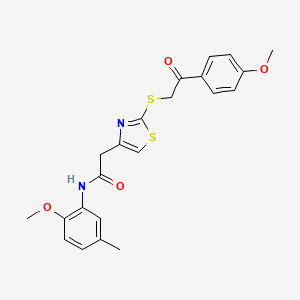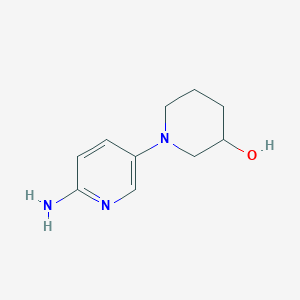
3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone, also known as 3-CMAF, is an organic compound that has been studied for its potential applications in various scientific research areas. It is a white crystalline solid with a melting point of about 120 °C, and is soluble in most common organic solvents. Its chemical structure is composed of an aniline group, a propanone group, and a 3-chloro-4-methylanilino group. It is a relatively new compound and has been studied for its potential applications in the fields of drug design, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Chiral Intermediate in Antidepressant Synthesis
3-Chloro-1-phenyl-1-propanol, a related compound to the one , serves as a chiral intermediate in synthesizing antidepressant drugs. A study by Choi et al. (2010) highlights the efficient production of this intermediate using yeast reductase. This process facilitates the development of antidepressants, demonstrating the pharmaceutical significance of such compounds.
Synthesis and Antidepressive Activity
In research by Yuan (2012), a related compound, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, was synthesized from a similar precursor. This compound exhibited potential antidepressant activities, indicating the relevance of these compounds in mental health treatment.
Nonsteroidal Antiandrogen Synthesis
Compounds with similar structures have been utilized in synthesizing nonsteroidal antiandrogens for treating androgen-responsive diseases. The study by Tucker et al. (1988) provides insights into the synthesis and resolution of these compounds, further emphasizing their pharmaceutical applications.
Potential Cytotoxic Agents
In the study of Mete et al. (2007), 1-Aryl-3-phenethylamino-1-propanone hydrochlorides were synthesized. These compounds were recognized as potential potent cytotoxic agents, suggesting their use in developing new cancer therapies.
Enzyme Inhibition Studies
A study by Dafforn et al. (1982) explored the inhibition of acetylcholinesterase by ketone transition state analogs, which include compounds structurally similar to the one . These findings have implications for neurological research and potential treatments for neurodegenerative diseases.
Propriétés
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-11-2-7-14(10-15(11)17)19-9-8-16(20)12-3-5-13(18)6-4-12/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQMMTKLGZKNBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone | |
CAS RN |
477334-00-2 |
Source


|
| Record name | 3-(3-CHLORO-4-METHYLANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2367432.png)



![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2367436.png)



![4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2367445.png)
![2-Chloro-1-[3-(3-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]propan-1-one](/img/structure/B2367446.png)
